9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a derivative of guanine, a nucleobase found in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves the condensation of a suitable purine derivative with a sugar moiety. One common method involves the use of 2-amino-6-chloropurine as the starting material, which undergoes a glycosylation reaction with a protected sugar derivative under acidic conditions. The reaction is followed by deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group on the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: or are commonly used reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted purine derivatives and oxidized forms of the original compound .
Wissenschaftliche Forschungsanwendungen
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of nucleoside analogs for therapeutic applications.
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets, including DNA polymerases and reverse transcriptases . It can inhibit the replication of viral DNA by incorporating into the viral genome and causing chain termination. This mechanism is particularly useful in the treatment of viral infections such as HIV and hepatitis B .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine: Another nucleoside analog with similar biological activity.
Acyclovir: An antiviral drug that also targets viral DNA polymerases.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H14N4O5 |
---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7+,8?,11-/m0/s1 |
InChI-Schlüssel |
HPHXOIULGYVAKW-HSRBNNFLSA-N |
Isomerische SMILES |
COC1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=CNC3=O)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.